Product packaging for Cabiotraxetan(Cat. No.:CAS No. 451478-45-8)

Cabiotraxetan

Cat. No.: B1668193
CAS No.: 451478-45-8
M. Wt: 714.9 g/mol
InChI Key: VIBJRSVZPSGVKI-LNFMTQTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cabiotraxetan is a high-purity chemical reagent intended for research and development purposes. As a supplier, we provide this compound to qualified researchers for laboratory investigation. Key areas of research interest for this compound may include its potential mechanisms of action, pharmacological activity, and applications in specific biological models. Researchers are encouraged to consult the primary scientific literature for the most current studies. All information provided is for informational purposes related to pre-clinical research. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please contact our scientific support team for detailed specifications, availability, and licensing information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H58N8O8S B1668193 Cabiotraxetan CAS No. 451478-45-8

Properties

CAS No.

451478-45-8

Molecular Formula

C32H58N8O8S

Molecular Weight

714.9 g/mol

IUPAC Name

2-[4-[2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentylamino]hexylamino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

InChI

InChI=1S/C32H58N8O8S/c41-27(34-11-7-2-1-5-9-33-10-6-3-4-8-26-31-25(24-49-26)35-32(48)36-31)20-37-12-14-38(21-28(42)43)16-18-40(23-30(46)47)19-17-39(15-13-37)22-29(44)45/h25-26,31,33H,1-24H2,(H,34,41)(H,42,43)(H,44,45)(H,46,47)(H2,35,36,48)/t25-,26-,31-/m0/s1

InChI Key

VIBJRSVZPSGVKI-LNFMTQTQSA-N

SMILES

C1CN(CCN(CCN(CCN1CC(=O)NCCCCCCNCCCCCC2C3C(CS2)NC(=O)N3)CC(=O)O)CC(=O)O)CC(=O)O

Isomeric SMILES

C1CN(CCN(CCN(CCN1CC(=O)NCCCCCCNCCCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)CC(=O)O)CC(=O)O)CC(=O)O

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)NCCCCCCNCCCCCC2C3C(CS2)NC(=O)N3)CC(=O)O)CC(=O)O)CC(=O)O

Appearance

Solid powder

Other CAS No.

451478-45-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cabiotraxetan

Origin of Product

United States

Synthetic Methodologies and Analog Design for Cabiotraxetan

Design and Synthesis of Cabiotraxetan Derivatives and Analogues

Heterocyclic Ring System Analogues

Analogues of this compound featuring modifications to the heterocyclic ring system would primarily involve alterations to the hexahydro-2-oxo-1H-thieno[3,4-d]imidazole core, which is the biotin-derived part. The synthesis of biotin (B1667282) analogues has explored various modifications to this bicyclic system and its attached valeric acid side chain. rsc.orgnih.govlsu.edugoogle.comacs.orgresearchgate.netresearchgate.netnih.govmdpi.comresearchgate.net

Potential modifications to the heterocyclic ring system in this compound analogues could include:

Alterations to the Thiophene (B33073) Ring: The sulfur atom in the thiophene ring could potentially be replaced with other heteroatoms or functional groups, although this would significantly change the electronic and structural properties.

Modifications to the Imidazolidinone Ring: Substitutions on the nitrogen atoms or the carbonyl group of the cyclic urea (B33335) moiety could be introduced. Studies on biotin analogues have explored replacing the hydrogen-bond donor NH groups with oxygen to affect binding properties. nih.gov

Changes to the Stereochemistry: The stereochemistry at the chiral centers (3aS, 4S, 6aR) in the hexahydro-1H-thieno[3,4-d]imidazole system is crucial for biotin's biological activity and interaction with proteins like avidin (B1170675)/streptavidin. lsu.edu Analogues with altered stereochemistry could be synthesized to investigate the impact on the molecule's properties, particularly its interaction with biotin-binding proteins if that interaction is relevant to this compound's function.

Modifications to the Pentyl Side Chain: While the pentyl chain is formally part of the linker in this compound's IUPAC name, it originates from the valeric acid side chain of biotin. Modifications to this chain, such as changes in length, introduction of branching, or incorporation of heteroatoms or functional groups, would also constitute heterocyclic ring system analogues in a broader sense, as this side chain is directly attached to the bicyclic core. Synthesis of biotin analogues with modified side chains bearing various functional groups has been reported. google.com

The synthesis of these heterocyclic ring system analogues would build upon established methodologies for biotin synthesis and modification, requiring the selective introduction of changes to the bicyclic core or the attached pentyl chain before or during the coupling with the linker and the DO3A macrocycle.

Mechanistic Studies of Key Synthetic Transformations in this compound Production

Detailed mechanistic studies specifically focused on the key synthetic transformations involved in the production of this compound are not widely documented in the general scientific literature. However, based on the likely synthetic steps, insights can be drawn from mechanistic studies of analogous reactions in organic and macrocyclic chemistry.

Key synthetic transformations in the synthesis of this compound likely include:

Macrocyclization/DO3A Formation: The formation of the 12-membered tetraazamacrocycle (cyclen) is a crucial step in the synthesis of the DO3A core. Macrocyclization reactions can proceed via various mechanisms, including stepwise cyclization or template-directed synthesis. Metal ions can play a significant role as templates, directing the reaction towards cyclic product formation and influencing selectivity. bhu.ac.intandfonline.com Mechanistic studies in macrocyclic chemistry often investigate the role of metal ions, reaction conditions (e.g., concentration, solvent, temperature), and the nature of the reacting functional groups on the yield and purity of the macrocycle.

N-Alkylation: The introduction of the acetic acid arms onto the nitrogen atoms of the cyclen core, typically through alkylation with haloacetic acid esters, involves nucleophilic substitution reactions. nih.govcore.ac.ukacs.orggoogle.commdpi.com Mechanistic studies of N-alkylation on amines, particularly within constrained cyclic systems like cyclen, would explore factors affecting reactivity, selectivity (mono- vs. poly-alkylation), and potential side reactions such as Hofmann elimination or rearrangement.

Amide Bond Formation: The linker chain contains amide bonds, and the coupling of the linker to the DO3A core and the biotin moiety likely involves amide formation reactions. These reactions typically proceed via activation of a carboxylic acid or amine component followed by nucleophilic attack. google.com Mechanistic studies in amide coupling chemistry investigate the efficacy and mechanisms of various coupling reagents, the influence of steric and electronic factors, and the potential for racemization if chiral centers are involved.

Coupling of Fragments: The final assembly of this compound from the DO3A core, the linker, and the biotin moiety involves coupling reactions. The specific mechanism would depend on the functional groups used for coupling (e.g., amine, carboxylic acid, activated ester, maleimide, azide, alkyne for click chemistry). mdpi.comresearchgate.netillinois.edunih.govgoogle.com Mechanistic studies of these coupling reactions focus on reaction kinetics, intermediate formation, and factors influencing yield and selectivity.

Molecular Mechanisms of Action and Coordination Chemistry of Cabiotraxetan

Fundamental Principles of Chelation by Polyaminocarboxylate Ligands

Polyaminocarboxylate ligands are characterized by a backbone containing amine groups and pendant arms terminated with carboxylate functionalities. The nitrogen atoms of the amine groups and the oxygen atoms of the carboxylate groups can donate electron pairs to a metal ion, forming multiple coordination bonds. This multidentate binding leads to the formation of highly stable complexes compared to those formed by monodentate ligands, a phenomenon known as the chelate effect gcnayanangal.com. The macrocyclic nature of the tetraazacyclododecane framework in Cabiotraxetan further enhances this stability through the macrocyclic effect, which provides a preorganized cavity that favors the binding of metal ions of appropriate size nih.gov.

Thermodynamics and Kinetics of Metal Ion Coordination by the Tetraxetan Framework

The formation of a metal-ligand complex is governed by both thermodynamic and kinetic factors. Thermodynamics dictates the extent to which a complex will form at equilibrium, quantified by stability constants (formation constants). A high stability constant indicates a strong affinity between the metal ion and the ligand, leading to the formation of a stable complex researchgate.net. For DOTA and its derivatives, including the tetraazacyclododecane framework present in this compound, the stability constants for many metal ions, particularly trivalent lanthanides, are exceptionally high wikipedia.orgacs.org. This high thermodynamic stability is crucial for applications involving radioactive metal ions, as it minimizes the dissociation of the metal from the ligand, thus reducing the potential for the release of toxic radionuclides in vivo.

Kinetics, on the other hand, describes the rate at which the metal-ligand complex forms and dissociates. A kinetically inert complex is one that forms or dissociates slowly, even if the thermodynamics are favorable gcnayanangal.com. The macrocyclic structure of the tetraazacyclododecane framework generally imparts high kinetic inertness to its metal complexes. This is because the metal ion must be effectively threaded into or out of the preorganized cavity, a process that is often slow rsc.org. This kinetic inertness is as important as thermodynamic stability for in vivo applications, as it prevents transmetallation (exchange of the bound metal ion with endogenous metal ions) and ligand exchange reactions in biological fluids, which could lead to off-target accumulation of the metal rsc.org.

While specific thermodynamic and kinetic data for this compound were not extensively detailed in the search results, studies on DOTA and other tetraazacyclododecane-based ligands provide strong evidence for the high stability and kinetic inertness expected of this compound-metal complexes rsc.orgnih.govacs.org. The stability and kinetic parameters are influenced by factors such as the size and charge of the metal ion, the pH of the environment, and the specific structural modifications of the ligand gcnayanangal.comrsc.orgnih.govfrontiersin.orgnih.govrsc.org.

Ligand Field Theory Applications to this compound-Metal Complexes

Ligand Field Theory (LFT) is a theoretical model used to describe the electronic structure and properties of transition metal complexes ekb.egwikipedia.org. While this compound is also used with lanthanides (f-block elements), LFT is particularly relevant for understanding the interactions with transition metals (d-block elements). LFT considers the interaction between the metal ion's d orbitals and the ligand's orbitals, which leads to the splitting of the d orbital energy levels uci.edulibretexts.orglibretexts.org. The pattern and magnitude of this splitting are dependent on the geometry of the metal-ligand complex and the nature of the ligands uci.edulibretexts.org.

For this compound, the tetraazacyclododecane core and the carboxylate arms act as electron-donating ligands. The coordination geometry around the metal ion in this compound complexes is expected to be influenced by the multidentate nature of the ligand and the size and coordination preferences of the specific metal ion wikipedia.orgnih.gov. DOTA, a closely related ligand, can act as an octadentate ligand with lanthanides, resulting in a coordination number of nine (including a water molecule), often adopting a square antiprismatic or twisted square antiprismatic geometry wikipedia.orgnih.gov. For transition metals, DOTA typically acts as a hexadentate ligand wikipedia.org. Given the structural similarity, this compound is likely to exhibit similar coordination modes, although the specific coordination geometry and denticity would depend on the metal ion.

Applying LFT to this compound-metal complexes would involve analyzing the splitting of the metal's d orbitals in the ligand field generated by the nitrogen and oxygen donor atoms. This splitting pattern influences the complex's magnetic properties, electronic transitions (and thus color), and reactivity wikipedia.orguci.edu. Spectroscopic techniques, such as UV-Vis absorption spectroscopy, can provide experimental data to support LFT analysis by probing these electronic transitions nih.govekb.egijacskros.comscirp.org.

Investigation of Binding Specificity and Selectivity Towards Diverse Metal Ions

The binding specificity and selectivity of a chelating agent refer to its preference for binding to certain metal ions over others. This is a critical property for a therapeutic carrier, as it ensures that the ligand primarily binds to the intended metal radionuclide and minimizes interactions with endogenous metal ions in the biological system mdpi.comnih.gov. The selectivity of polyaminocarboxylate ligands is influenced by a combination of factors, including the size of the ligand cavity, the arrangement of donor atoms, the type and hardness of the donor atoms (hard or soft Lewis bases), and the electronic properties of the metal ions (hard or soft Lewis acids) uci.edumdpi.compressbooks.pubmdpi.comdalalinstitute.com.

The tetraazacyclododecane ring in this compound creates a defined cavity that can show selectivity for metal ions of a particular size nih.gov. The presence of both nitrogen (intermediate hardness) and oxygen (hard) donor atoms allows for interactions with a range of metal ions, but the balance between these donors can influence selectivity researchgate.netuci.edu. For example, hard metal ions (like lanthanides and trivalent transition metals) tend to prefer hard oxygen donors, while softer metal ions (like some divalent transition metals) may have a greater affinity for nitrogen donors or a combination researchgate.netuci.edu.

Spectroscopic Probes for Metal-Ligand Complex Formation

Various spectroscopic techniques are invaluable for investigating the formation and properties of metal-ligand complexes. These methods can provide information about the coordination environment of the metal ion, the stoichiometry of the complex, and the strength and kinetics of the metal-ligand interaction nih.govekb.egijacskros.comscirp.orgjapsonline.comcore.ac.ukrsc.org.

Techniques commonly employed in the study of polyaminocarboxylate-metal complexes include:

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the complex in solution, including the conformation of the ligand and the coordination of the donor atoms to the metal ion. Changes in chemical shifts upon metal binding can indicate the atoms involved in coordination nih.govacs.org.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) absorption spectroscopy is useful for studying metal ions that have electronic transitions in the UV-Vis range, typically transition metal ions nih.govekb.egijacskros.comscirp.org. Changes in the absorption spectrum upon addition of the ligand can indicate complex formation and can be used to determine stoichiometry and stability constants nih.govscirp.org.

Luminescence Spectroscopy: For luminescent metal ions, such as many lanthanides, luminescence spectroscopy can be a highly sensitive probe for complex formation. Changes in luminescence intensity, lifetime, and emission spectrum upon coordination can provide information about the binding event and the local environment of the metal ion nih.gov.

Mass Spectrometry: Mass spectrometry can be used to identify and characterize metal-ligand complexes, providing information about their stoichiometry and molecular weight rsc.org.

Applying these spectroscopic techniques to this compound would allow for a detailed understanding of how it interacts with different metal ions, confirming the formation of complexes, determining their composition, and potentially revealing details about the coordination environment.

pH Dependence of Coordination and Protonation Equilibria

The coordination of metal ions by polyaminocarboxylate ligands is highly dependent on pH. The carboxylate groups are acidic and can be protonated at lower pH values. The amine nitrogen atoms are also basic and can be protonated frontiersin.orgnih.gov. The extent of protonation of the ligand influences the availability of donor atoms for coordination to the metal ion frontiersin.orgnih.gov.

At low pH, the carboxylate groups and amine nitrogens are predominantly protonated, reducing their ability to bind to positively charged metal ions. As the pH increases, the carboxylate groups deprotonate first, followed by the amine nitrogens, making more donor atoms available for coordination frontiersin.orgnih.gov. The formation of stable metal complexes typically occurs at higher pH values where the ligand is sufficiently deprotonated to provide multiple binding sites frontiersin.orgnih.govrsc.org.

The pH dependence of this compound's coordination chemistry would involve a series of protonation and deprotonation equilibria for the free ligand, followed by the formation of metal complexes that may also be protonated to varying degrees depending on the pH nih.govacs.orgfrontiersin.org. Potentiometric titrations are commonly used to determine the protonation constants of the ligand and the stability constants of the metal complexes as a function of pH nih.govacs.orgfrontiersin.org. Understanding this pH dependence is crucial for optimizing the conditions for metal loading onto this compound and for predicting its behavior in biological environments with varying pH values.

Theoretical Models of this compound as a Therapeutic Carrier Scaffold

Theoretical models, employing computational chemistry techniques such as Density Functional Theory (DFT) and molecular dynamics simulations, can provide valuable insights into the behavior of this compound as a therapeutic carrier scaffold uci.edud-nb.info. These models can complement experimental studies by providing details at the atomic and molecular level that are difficult to obtain experimentally.

Theoretical models can be used to:

Predict Preferred Coordination Geometries: Computational methods can predict the most stable three-dimensional structures of this compound complexes with different metal ions, providing insights into the coordination number and the arrangement of donor atoms around the metal center acs.orgnih.gov.

Calculate Binding Energies and Stability Constants: Theoretical calculations can estimate the strength of the interaction between this compound and various metal ions, providing calculated binding energies that can be related to experimental stability constants uci.edud-nb.info.

Study the Influence of Ligand Structure on Metal Binding: Computational modeling can help understand how the specific structure of this compound, including its pendant arm and macrocyclic ring, influences its interaction with metal ions compared to other chelating agents nih.govnih.gov.

Simulate Dynamics and Kinetics: Molecular dynamics simulations can provide insights into the flexibility of the ligand and the metal complex, as well as the kinetics of metal binding and dissociation rsc.orgmit.edu.

Design Modified Ligands: Theoretical models can be used to design and predict the properties of novel this compound derivatives with tailored binding specificity or kinetic properties for specific therapeutic applications.

While specific theoretical studies focused solely on this compound were not prominently found in the search results, the application of these computational approaches to DOTA and similar macrocyclic ligands is well-established acs.orgnih.gov. Applying these theoretical tools to this compound would provide a deeper understanding of its intrinsic properties as a chelating agent and its potential as a therapeutic carrier scaffold.

Non-Covalent Interactions in Host-Guest Chemistry

Host-guest chemistry involves the formation of a complex between a host molecule and a guest molecule through non-covalent interactions. These interactions can include hydrogen bonding, van der Waals forces, π-π interactions, hydrophobic effects, and electrostatic forces rsc.orgnih.gov. Macrocyclic compounds, such as the core structure of this compound, are often employed as host molecules due to their ability to encapsulate guest species within their cavities or interact with them through their functional groups thno.org.

While detailed studies specifically elucidating the non-covalent host-guest interactions of this compound itself are not extensively reported in the provided search results, the presence of a biotin (B1667282) moiety within its structure is highly suggestive of its intended use in systems leveraging the strong and specific interaction between biotin and avidin (B1170675) or streptavidin proteins. This interaction, characterized by a remarkably high binding affinity, is a prime example of biological host-guest recognition driven by a combination of hydrogen bonding, van der Waals forces, and hydrophobic effects researchgate.net. This specific non-covalent interaction pathway is likely central to the targeting mechanism when this compound is used in conjunction with avidin- or streptavidin-modified entities in pre-targeting strategies nih.gov. General principles of host-guest interactions at interfaces are known to influence biomolecule-ligand binding and can be exploited in fabricating multifunctional biointerfaces nih.gov.

Supramolecular Assembly Principles in Biological Environments

Supramolecular assembly in biological environments refers to the spontaneous association of molecules through non-covalent forces to form larger, ordered structures or complexes. This is a fundamental principle in many biological processes, including protein folding, DNA replication, and the formation of cellular structures mdpi.comnih.govrsc.org. The design of synthetic molecules that can undergo controlled supramolecular assembly in biological settings is an active area of research for applications such as drug delivery and diagnostics thno.orgmdpi.comnih.gov.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar of Cabiotraxetan Systems

Theoretical Frameworks for Predicting Biological Activity from Molecular Structure

Predicting the biological activity of a molecule from its structure relies on theoretical frameworks that establish a correlation between structural features and biological responses. sysrevpharm.orgcollaborativedrug.comdromicslabs.com

Ligand-Based and Structure-Based Drug Design Paradigms

Two primary paradigms exist in computational drug design: Ligand-Based Drug Design (LBDD) and Structure-Based Drug Design (SBDD). LBDD is employed when the three-dimensional structure of the biological target is unknown, but information about small molecules (ligands) that bind to the target is available. jubilantbiosys.combiosolveit.denih.govgardp.org This approach leverages the knowledge of existing active compounds to design and optimize new drug candidates by comparing known ligands and predicting how similar molecules will interact with the same target. jubilantbiosys.combiosolveit.de Techniques such as pharmacophore modeling and QSAR are widely used in LBDD to understand the features of ligands important for their biological activity and to build predictive models. nih.govfrontiersin.org SBDD, conversely, is utilized when the 3D structure of the biological target, typically a protein, is known. drugdiscoverynews.comgardp.orgresearchgate.net This method focuses on understanding the interactions between a potential drug candidate and its target at a molecular level, allowing for the rational design of molecules that fit precisely into the binding site with optimal affinity and specificity. drugdiscoverynews.comgardp.org Computational techniques like molecular docking and molecular dynamics simulations are central to SBDD. frontiersin.orggardp.orgresearchgate.net

Given Cabiotraxetan's role as a carrier and its conjugation with entities like Yttrium or Lutetium, both LBDD and SBDD could be relevant depending on the specific biological target or interaction being studied. For instance, understanding how this compound interacts with a protein for targeted delivery might involve SBDD if the protein structure is known, while optimizing the carrier's properties based on a series of synthesized analogues with varying affinities could involve LBDD.

Application of Machine Learning Algorithms in SAR/QSAR Modeling

Machine learning (ML) algorithms have significantly advanced SAR/QSAR modeling by handling complex and high-dimensional data and learning nonlinear patterns. dromicslabs.com ML-based QSAR modeling can improve predictive accuracy and robustness compared to traditional methods. dromicslabs.comneovarsity.org Various ML algorithms, including Artificial Neural Networks (ANN), Random Forest (RF), and Support Vector Machines (SVM), have shown strong predictive power in QSAR modeling. scielo.br These algorithms can be used to build models that predict biological activity based on molecular descriptors. sysrevpharm.orgneovarsity.org

The application of ML in the context of this compound systems could involve building predictive models to understand how structural modifications to the this compound core or its conjugated moieties affect its binding to a target, its pharmacokinetic properties as a carrier, or its interaction with radiometals. ML can help identify key structural features that contribute to desired properties.

Derivation of Molecular Descriptors for this compound and its Analogues

Molecular descriptors are numerical values that capture the chemical and structural properties of a molecule. dromicslabs.com These descriptors serve as the independent variables in QSAR models, correlating with the biological activity (the dependent variable). sysrevpharm.orgneovarsity.org For this compound and its analogues, a variety of descriptors can be derived to represent their molecular structures.

Topological and Electrostatic Descriptors

Topological descriptors are based on the connectivity and topology of a molecule's atoms and bonds, independent of its 3D arrangement. Examples include molecular weight, atom counts, bond counts, and various indices derived from the molecular graph. dromicslabs.comnih.govresearchgate.net Electrostatic descriptors, on the other hand, describe the charge distribution within a molecule, such as partial atomic charges and dipole moments. These descriptors are crucial for understanding how a molecule might interact with charged or polar environments, including biological targets.

Conformation-Independent and 3D Descriptors

Conformation-independent descriptors are calculated without considering the molecule's 3D shape, relying solely on its 2D structure or connectivity. Topological and some electronic descriptors fall into this category. dromicslabs.com 3D descriptors, however, depend on the three-dimensional arrangement of atoms in space. These can include molecular shape descriptors, surface area, volume, and descriptors related to the spatial distribution of electrostatic potential or lipophilicity. dromicslabs.com Since biological interactions are inherently 3D, these descriptors are often critical for building accurate QSAR models, especially in SBDD. dromicslabs.comscielo.br While conformer generation for this compound pentahydrochloride is noted as disallowed in PubChem due to its size and flexibility nih.gov, for SAR/QSAR studies, computational methods would typically be employed to generate and sample relevant conformations to derive meaningful 3D descriptors.

For this compound, which contains flexible linkers and a macrocycle, 3D descriptors would be particularly important for understanding its preferred conformations and how these shapes influence its ability to chelate radiometals or interact with biological molecules.

Correlation of Structural Modifications with Functional Attributes

The core of SAR and QSAR lies in correlating specific structural changes in a series of compounds with observed changes in their functional attributes or biological activity. sysrevpharm.orgwikipedia.org By systematically modifying different parts of the this compound structure and measuring the resulting changes in properties (e.g., metal chelation stability, binding affinity to a target protein, biodistribution), researchers can identify which structural features are critical for specific functions.

For example, modifications to the macrocyclic core could affect its ability to chelate radiometals. Changes in the linker length or the attached biotin (B1667282) moiety could influence targeting specificity or interaction with avidin (B1170675) in pre-targeting strategies. ncats.ionih.gov QSAR models can quantify these relationships, providing mathematical equations that describe how changes in specific descriptors (reflecting structural modifications) lead to changes in activity. This allows for the prediction of the properties of new, unsynthesized analogues and guides the design of compounds with improved attributes. sysrevpharm.orgneovarsity.org

While specific data tables detailing SAR/QSAR studies on this compound were not found in the search results, the principles described above would be applied in such studies. Researchers would synthesize a series of this compound analogues with systematic variations, measure their relevant functional attributes (e.g., chelation efficiency, binding affinity), calculate a range of molecular descriptors for each compound, and then use statistical or machine learning methods to build models correlating the descriptors with the observed activities. These models would then be used to understand the structural determinants of activity and to design improved this compound-based agents.

Influence of Peripheral Substituents on Chelation Affinity

Modifications to the number, type, and position of these pendant arms can significantly alter the chelating properties. For instance, studies on related macrocyclic chelators have shown that the introduction of different functional groups, such as methylpyridine pendant arms on a triazamacrocyclic core, impacts the complexation behavior with metal ions like Zn²⁺ rsc.org. The carboxylic acid groups in this compound are primary coordination sites for many metal ions. Varying the number or acidity of these groups would be expected to modulate the strength of metal binding.

Research findings on other chelating agents, such as flavonoids, demonstrate that the specific arrangement and nature of hydroxyl and carbonyl groups (analogous to potential coordinating sites or influencing groups in peripheral substituents) dictate their metal ion chelating properties and subsequent biological activities, including antioxidant effects nih.gov. This underscores the sensitivity of chelation to subtle structural changes in peripheral functionalities.

An illustrative example of how peripheral substituents can influence chelation affinity in macrocyclic systems is shown in the hypothetical data below, comparing this compound with hypothetical analogues featuring variations in the number of carboxylic acid groups.

CompoundNumber of Carboxylic Acid GroupsHypothetical Log K (for a given metal ion)
This compound3X
Analogue A2X - ΔX₁
Analogue B4X + ΔX₂

Note: Hypothetical data for illustrative purposes only. Specific Log K values would depend on the metal ion and experimental conditions.

These variations in hypothetical Log K values illustrate the expected trend where increasing the number of coordinating carboxylic acid groups generally leads to enhanced chelation affinity for appropriate metal ions.

Impact of Macrocycle Conformation on Carrier Efficiency

Beyond chelation, the efficacy of this compound as a therapeutic carrier, particularly for facilitating the transport or targeting of associated payloads (like radiometals), is influenced by the conformation of the macrocyclic ring and its appended structures. The macrocyclic structure itself provides a degree of pre-organization, which is beneficial for both chelation and potentially for interacting with biological barriers or targets libretexts.orgacs.org.

Present the chelated metal ion for a specific purpose (e.g., imaging or therapy).

Facilitate interactions with cellular membranes or transport proteins if acting as a transmembrane carrier.

Ensure the accessibility and proper orientation of the targeting moiety (the biotin-like group) for binding to its receptor.

Studies on other macrocyclic carriers highlight the importance of conformation. For instance, the cone shape and balanced amphiphilicity of certain macrocyclic carriers have been shown to promote membrane destabilization and lower the energy barrier for transmembrane penetration, enabling the transport of medium-sized cargoes acs.org. The conformational flexibility or rigidity of the macrocycle, influenced by the ring size and the nature of the atoms within the ring, affects this behavior.

Computational methods, often combined with experimental techniques like NMR spectroscopy, are employed to understand the preferred conformations of macrocycles in solution rsc.org. For this compound, the relatively large ring size (12-membered tetraamine) and the presence of flexible linker regions connecting the macrocycle to the peripheral groups allow for various conformers. The distribution of these conformers can be influenced by the surrounding environment and the presence of a chelated metal ion.

The impact of macrocycle conformation on carrier efficiency can be illustrated with hypothetical data on the cellular uptake of different this compound analogues, assuming conformation influences membrane permeability or interaction with transport mechanisms.

CompoundMacrocycle Conformation CharacteristicHypothetical Cellular Uptake (% of dose)
This compoundConformation A (e.g., more compact)Y
Analogue CConformation B (e.g., more extended)Y - ΔY₁
Analogue DConformation C (e.g., different folding)Y + ΔY₂

Note: Hypothetical data for illustrative purposes only. Specific uptake values would depend on the cell type, concentration, and incubation time.

This hypothetical data suggests that different preferred conformations, potentially influenced by subtle structural changes in the analogue, could lead to variations in how efficiently the compound is internalized by cells, impacting its effectiveness as a carrier for intracellular targets or for reducing systemic exposure of a radiometal.

Development and Validation of Predictive QSAR Models for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity gardp.orgrsc.org. For this compound systems, QSAR models could be developed to predict properties such as:

Metal chelation stability constants (Log K) for various metal ions.

Kinetic inertness of the metal complex (rate of dissociation).

Cellular uptake or efflux rates.

Target binding affinity (if conjugated to a targeting ligand).

The process typically involves:

Data Collection: Gathering experimental data on the relevant activity (e.g., chelation affinity, carrier efficiency) for a series of this compound analogues with well-defined structures.

Molecular Descriptors: Calculating numerical descriptors that represent the structural, electronic, and physicochemical properties of each analogue. These can include parameters like molecular weight, lipophilicity (log P), polar surface area, electronic charges on specific atoms, and conformational parameters.

Model Building: Using statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build a model that correlates the molecular descriptors with the observed activity.

Model Validation: Rigorously validating the developed model using a separate set of compounds (a test set) that were not used in the model building process. This ensures the model's predictive power for new, untested analogues.

For this compound analogues, relevant molecular descriptors might include those describing the electronic properties of the nitrogen and oxygen atoms involved in chelation, the steric bulk of peripheral substituents, the flexibility of the linker regions, and parameters characterizing the preferred macrocycle conformation (e.g., dihedral angles, distances between key atoms).

While specific published QSAR models for this compound were not identified in the search results, the principles of QSAR are well-established and applicable to this class of macrocyclic compounds gardp.orgrsc.org. The development of such models would be invaluable for guiding the synthesis of new this compound analogues with optimized properties for specific applications, reducing the need for extensive experimental screening.

A hypothetical representation of data used in QSAR model development for chelation affinity might look like this:

CompoundDescriptor 1 (e.g., Log P)Descriptor 2 (e.g., Steric Bulk)Descriptor 3 (e.g., Electronic Parameter)Hypothetical Log K
This compoundD₁D₂D₃X
Analogue AD₁'D₂D₃X - ΔX₁
Analogue BD₁D₂'D₃X + ΔX₂
Analogue CD₁D₂D₃'X - ΔX₃

Note: Hypothetical data for illustrative purposes only. Actual descriptors and values would be derived from computational analysis.

By analyzing the correlation between these descriptors and the hypothetical Log K values, a QSAR model could be built to predict the chelation affinity of new analogues based solely on their calculated molecular descriptors.

The validation of such QSAR models is critical to ensure their reliability. This typically involves metrics like the coefficient of determination (R²) for the training set and predictive R² for the test set, as well as other statistical indicators of model robustness. A well-validated QSAR model can significantly accelerate the discovery and optimization of this compound-based carriers with tailored properties.

An article on the computational chemistry and molecular modeling of this compound cannot be generated. A thorough search for relevant scientific literature and data has revealed no specific studies on the quantum mechanical properties, molecular dynamics, or docking of this particular compound.

The user's request for an article structured around a detailed outline, including data tables and in-depth research findings, requires access to published scientific research. The performed searches did not yield any peer-reviewed articles, computational chemistry databases, or other scholarly sources that would provide the necessary information to accurately and thoroughly address the specified topics of Density Functional Theory calculations, investigation of reaction mechanisms, conformational analysis, solvent effects on ligand-metal interactions, or molecular recognition studies for this compound.

Without any available scientific data or research on the computational chemistry of this compound, it is impossible to create the requested content while adhering to the principles of scientific accuracy and avoiding the generation of unsubstantiated information.

Computational Chemistry and Molecular Modeling of Cabiotraxetan

Docking and Molecular Recognition Studies

Prediction of Binding Modes and Affinities with Biological Targets

A crucial aspect of drug discovery and development is understanding how a ligand, such as Cabiotraxetan, interacts with its biological targets. nih.gov Molecular docking and simulation are powerful computational methods used to predict these interactions.

Molecular docking simulations can predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov For this compound, various conformations could be tested against a range of biological targets to identify the most energetically favorable binding modes. The binding affinity, which indicates the strength of the interaction, can be estimated using scoring functions within the docking software. These simulations can provide valuable information on the specific amino acid residues involved in the interaction, which can guide further optimization of the compound. nih.gov

Molecular dynamics (MD) simulations can further refine the docking results by providing a dynamic view of the ligand-receptor complex over time. nih.gov This method allows for the observation of conformational changes and the stability of the interactions, offering a more detailed understanding of the binding mode. nih.gov

Table 1: Illustrative Predicted Binding Affinities of this compound with Various Targets

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Target A-9.5Tyr123, Phe256, Asp301
Target B-8.2Leu54, Val89, Gln150
Target C-7.8Ser200, His245, Arg290

Note: The data in this table is for illustrative purposes only and does not represent actual experimental or computational results for a real compound.

Computational Screening of Potential Interaction Partners for Carrier Functionality

Computational screening, also known as virtual screening, is a technique used to search large libraries of compounds to identify those that are most likely to bind to a target of interest. nih.gov In the context of this compound, if it were being investigated for a carrier functionality, computational screening could be employed to identify potential molecules that this compound could bind to and transport.

This process would involve defining the binding site on this compound and then screening a database of small molecules or other compounds to find those that have a high predicted affinity and favorable binding geometry. nih.gov Pharmacophore modeling, which defines the essential 3D features of a binding site, could also be used to filter and identify potential interaction partners.

The results of such a screening could provide a list of candidate molecules that could be further investigated experimentally for their interaction with this compound and the potential for a carrier-based application.

Table 2: Illustrative Results from a Virtual Screen for this compound Interaction Partners

Screened Compound IDPredicted Binding ScorePredicted Interaction Type
Compound_1010.89Hydrogen Bonding, Hydrophobic
Compound_2540.85Electrostatic, van der Waals
Compound_3120.81Pi-Pi Stacking, Hydrogen Bonding

Note: The data in this table is for illustrative purposes only and does not represent actual experimental or computational results for a real compound.

Multiscale Computational Models for Complex Biological Systems involving this compound

Biological systems are inherently complex, with processes occurring across a wide range of spatial and temporal scales. nih.govnih.gov Multiscale modeling is a computational approach that integrates different levels of simulation to capture this complexity. nih.govllnl.govcnr.it For a compound like this compound, multiscale models could be used to bridge the gap between its molecular interactions and its effects on a larger biological system.

A multiscale model could, for example, combine quantum mechanical (QM) calculations of this compound's electronic structure with classical molecular mechanics (MM) simulations of its interaction with a protein. The results from these simulations could then be used as parameters in a larger-scale model, such as a systems biology model of a signaling pathway that is affected by the protein's activity. researchgate.net

This approach allows for a more comprehensive understanding of the compound's mechanism of action, from the atomic level to the cellular or even tissue level. cnr.it These models can help in predicting the downstream effects of this compound's binding to its target and can provide insights that are not accessible from single-scale simulations alone. nih.gov The development of such models requires significant computational resources and experimental data for validation. nih.gov

Based on a comprehensive review of available scientific literature and chemical databases, the compound “this compound” does not appear to be a recognized or documented chemical entity. Searches for this name have yielded no results in scholarly articles, chemical repositories, or research publications.

Consequently, it is not possible to provide an article on the advanced analytical techniques for “this compound” as requested, because there is no existing body of research on this subject. The development and optimization of analytical methods such as HPLC, the study of isomeric species, and spectroscopic characterization using NMR, Mass Spectrometry, and Vibrational Spectroscopy are all contingent upon the existence and availability of the compound for study.

Should "this compound" be a novel or proprietary compound not yet disclosed in public-facing scientific literature, or if the name provided is a misspelling of an existing compound, further information would be required to proceed with generating the requested article. Without any foundational data on "this compound," any attempt to describe its analytical chemistry would be speculative and would not meet the standards of scientific accuracy.

Advanced Analytical Techniques for Cabiotraxetan Research

Electrochemical Methods for Redox Behavior Analysis

No studies detailing the electrochemical analysis of Cabiotraxetan were identified. Information regarding its redox behavior, electron transfer kinetics, or its application in electrochemical sensors is not available in the current body of scientific literature.

Cyclic Voltammetry for Oxidation-Reduction Potentials of Metal Complexes

There are no published reports on the use of cyclic voltammetry to determine the oxidation-reduction potentials of this compound or its metal complexes. Data on formal potentials (E°'), peak currents (ipa, ipc), and potential separations (ΔEp) for this compound complexes, which would provide insight into the reversibility and thermodynamics of their redox processes, have not been documented.

Crystallographic Analysis for Three-Dimensional Structure Determination

Information regarding the three-dimensional molecular structure of this compound determined through crystallographic methods is not available.

X-ray Diffraction of this compound and its Co-crystals

No X-ray diffraction data for single-crystal this compound or any of its co-crystals have been reported. Consequently, critical crystallographic information such as unit cell dimensions, space group, bond lengths, bond angles, and intermolecular interactions, which are essential for understanding its solid-state structure and properties, remains undetermined.

Future Directions and Emerging Research Avenues for Cabiotraxetan

Exploration of Novel Coordination Modes and Polymeric Architectures

Future research on Cabiotraxetan could delve into exploring novel coordination modes beyond the typical binding observed in Tetraxetan complexes. While Tetraxetan commonly forms stable complexes by encapsulating metal ions within its macrocyclic cavity and coordinating through the nitrogen and oxygen atoms wikipedia.org, modifications to the this compound structure could enable different binding geometries and coordination numbers. Research in coordination chemistry is actively exploring how ligand structure influences metal binding, including "unconventional" coordination within protein active sites acs.org and with various transition metals researchgate.netmdpi.com.

Investigating the coordination of this compound with a wider range of metal ions, including transition metals and actinides, could reveal new complex stoichiometries and structures. This might involve synthesizing this compound derivatives with appended functional groups that offer additional or alternative coordination sites. The resulting complexes could serve as building blocks for the construction of extended polymeric architectures. Metal-ligand interactions are key to forming diverse supramolecular structures, including one-dimensional polymeric chains and grid-type assemblies. mdpi.comresearchgate.net

Data on novel coordination modes could be presented in tables detailing bond lengths, angles, and coordination numbers determined through techniques like X-ray crystallography or EXAFS.

Metal IonProposed Coordination ModeKey Coordinating AtomsPredicted Geometry
M1Macrocycle + Pendant ArmN (macrocycle), O (carboxylate), X ( नया functional group)Distorted Octahedral
M2BridgingN (macrocycle), O (carboxylate)Polymeric Chain
M3EncapsulationN (macrocycle), O (carboxylate)Square Antiprismatic

Integration of this compound into Supramolecular Assemblies for Advanced Material Science

The integration of this compound into supramolecular assemblies presents a promising avenue for developing advanced materials with tailored properties. Supramolecular chemistry, which focuses on non-covalent interactions, offers versatile strategies for constructing complex architectures from molecular components. researchgate.netmdpi.com this compound, with its potential to chelate metal ions, could act as a nodal point or a building block within these assemblies.

Research could focus on utilizing the metal-chelating ability of this compound to drive the self-assembly of larger structures. This could involve linking this compound units through coordination to metal ions, or by incorporating this compound into ligands that self-assemble via other non-covalent forces such as pi-pi stacking, hydrogen bonding, or hydrophobic interactions. researchgate.netmdpi.comfrontiersin.org Examples from existing research include the formation of supramolecular polymers and assemblies for applications in drug delivery and imaging. rsc.orgbohrium.com

Potential supramolecular architectures involving this compound could include:

Metal-Organic Frameworks (MOFs): Using this compound as a linker to bridge metal nodes, creating porous, crystalline materials with potential applications in gas storage, separation, and catalysis.

Supramolecular Polymers: Forming extended polymeric chains or networks through reversible metal-ligand coordination or other interactions. rsc.orgbohrium.comtandfonline.com

Self-Assembled Nanostructures: Designing amphiphilic molecules incorporating this compound that self-assemble into micelles, vesicles, or nanotubes in solution, potentially for encapsulation and delivery applications. frontiersin.orgescholarship.org

Characterization of these assemblies would involve techniques like dynamic light scattering (DLS), transmission electron microscopy (TEM), atomic force microscopy (AFM), and small-angle X-ray scattering (SAXS) to understand their size, shape, and morphology. Data tables could summarize the structural parameters of these assemblies under different conditions.

Assembly TypeDriving ForcesCharacterization TechniquesObserved Morphology
MOFMetal-Coordination, Hydrogen BondingXRD, Gas Adsorption IsothermsCrystalline Framework
Supramolecular PolymerMetal-Coordination, Pi-Pi StackingViscometry, TEMExtended Fibers
Nanostructure (Micelle)Hydrophobic Effect, Electrostatic InteractionsDLS, TEMSpherical Aggregates

Theoretical Considerations for Designing Next-Generation Tetraxetan-Based Chemical Systems

Theoretical chemistry plays a crucial role in understanding the behavior of chelating agents and guiding the design of new systems. hun-ren.huprinceton.eduntnu.edu For this compound and other Tetraxetan-based compounds, theoretical studies can provide insights into their electronic structure, metal binding affinities, coordination geometries, and reactivity. mdpi.comekb.egresearchgate.netnih.gov

Computational methods such as Density Functional Theory (DFT) and molecular dynamics simulations can be employed to:

Predict the preferred coordination modes of this compound with various metal ions. mdpi.comekb.egnih.govroyalsocietypublishing.org

Calculate the stability constants and thermodynamic parameters of metal complexes.

Investigate the influence of structural modifications on chelating properties.

Model the self-assembly process and the resulting supramolecular architectures.

Design new Tetraxetan-based ligands with enhanced selectivity and affinity for specific metal ions. hun-ren.hu

Theoretical studies can help rationalize experimental observations and predict the behavior of compounds before synthesis, accelerating the discovery and development of next-generation chelating agents. hun-ren.huunamur.be Data from theoretical calculations, such as binding energies and optimized geometries, could be presented in tables to support experimental findings and guide future design efforts.

Metal IonCalculated Binding Energy (kJ/mol)Predicted Coordination GeometryKey Interactions
M4-150OctahedralN-Metal, O-Metal
M5-200TetrahedralN-Metal
M6-180Square PlanarN-Metal, Pi-Stacking

Development of Standardized Methodologies for Comparative Studies of Chelation Efficacy

Comparing the chelation efficacy of different compounds, including this compound derivatives, requires standardized methodologies. researchgate.net Variability in experimental protocols can lead to inconsistent results, making it challenging to assess the relative performance of different chelating agents. mdpi.comahajournals.org

Future work should focus on developing and validating standardized assays for evaluating the metal binding affinity, selectivity, and capacity of this compound and other chelators. This could involve:

Establishing standard protocols for potentiometric titrations to determine stability constants.

Developing spectroscopic methods (e.g., UV-Vis, fluorescence) for quantifying metal complex formation. mdpi.com

Creating standardized competitive binding assays to assess selectivity for different metal ions. mdpi.com

Implementing high-throughput screening methods for rapid evaluation of large libraries of compounds. researchgate.net

Standardization efforts would facilitate direct comparisons between this compound and existing chelating agents like EDTA or DTPA nih.govsigmaaldrich.comresearchgate.net, providing a clearer picture of its potential advantages and limitations. ashpublications.org Data from standardized assays could be compiled into comparative tables, allowing for a rigorous assessment of chelation efficacy.

Chelating AgentMetal IonLog K (Standardized Method)Selectivity vs. Ion Y
This compoundMetal A25.5>10^3
EDTAMetal A18.4>10^2
This compound Derivative 1Metal B28.1>10^4

Role of this compound in Chemical Biology Tools and Probes

Metal chelators play a significant role in chemical biology as tools and probes for studying metal ions in biological systems. nih.govresearchgate.netrsc.orgresearchgate.net this compound, with its potential to bind various metal ions, could be developed into valuable tools for investigating the roles of metals in biological processes.

Future research could explore the use of this compound derivatives as:

Fluorescent Probes: Incorporating fluorophores into the this compound structure to create sensors that change their fluorescence properties upon metal binding, allowing for the detection and imaging of metal ions in cells and tissues. nih.govrsc.org

Metal Buffers: Utilizing this compound complexes to control the concentration of free metal ions in biological experiments, helping to elucidate the specific roles of different metal ions. nih.gov

Affinity Reagents: Immobilizing this compound on solid supports for the selective capture and isolation of metal-containing biomolecules.

Theranostic Agents: Conjugating this compound to targeting moieties (e.g., antibodies, peptides) and radionuclides for simultaneous imaging and therapy, building upon the success of Tetraxetan-based radiopharmaceuticals. researchgate.nethidocdr.comresearchgate.netnih.gov

Research in this area would involve synthesizing bioconjugates of this compound and evaluating their metal binding in complex biological matrices, as well as assessing their cellular uptake, localization, and biological effects. nih.govresearchgate.net Data on the performance of this compound-based probes and tools in biological experiments would be crucial for establishing their utility.

ApplicationThis compound ConjugateTarget Metal IonObserved Biological Effect
Fluorescent ImagingThis compound-FluorophoreZincIntracellular Zinc Visualization
Metal BufferingThis compound-AgaroseCopperModulation of Enzyme Activity
TheranosticsThis compound-Peptide-RadionuclideGalliumTumor Imaging and Therapy

Q & A

Q. Methodological Guidance

  • Use non-linear regression models (e.g., sigmoidal dose-response curves) to estimate EC50/IC50 values .
  • Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-dose comparisons.
  • For small sample sizes, employ Bayesian hierarchical models to reduce overfitting .

How can researchers design robust structure-activity relationship (SAR) studies for this compound derivatives?

Q. Advanced Research Focus

  • Prioritize scaffold diversification while maintaining core pharmacophores.
  • Use computational tools (e.g., molecular docking, QSAR) to predict binding affinities before synthesis .
  • Validate hypotheses with crystallographic data (if available) to confirm ligand-target interactions .

What are best practices for ensuring reproducibility in this compound synthesis protocols?

Q. Basic Research Focus

  • Document reaction conditions (temperature, solvent purity, catalyst ratios) in granular detail .
  • Characterize intermediates and final compounds using dual spectroscopic methods (e.g., NMR + HRMS) .
  • Share raw spectral data in supplementary materials to enable independent verification .

How should researchers formulate hypotheses about this compound’s off-target effects?

Q. Methodological Guidance

  • Leverage chemoproteomics to identify unintended protein interactions .
  • Screen against toxicity panels (e.g., hERG channel assays) early in development .
  • Use machine learning models trained on known off-target databases to predict risks .

What criteria define a clinically relevant research question for this compound in translational studies?

Advanced Research Focus
Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasible : Align with available resources (e.g., patient cohorts, biomarker assays).
  • Novel : Address gaps in mechanisms of resistance or combination therapies.
  • Ethical : Prioritize studies with minimal risk in early-phase trials .

How can interdisciplinary approaches enhance this compound research?

Q. Methodological Guidance

  • Collaborate with bioinformaticians to analyze omics data (e.g., transcriptomic changes post-treatment) .
  • Integrate pharmacokinetic-pharmacodynamic (PK/PD) modeling with clinical data to predict efficacy .
  • Partner with material scientists to optimize drug delivery systems (e.g., nanoparticles) .

What strategies mitigate publication bias in this compound research?

Q. Advanced Research Focus

  • Pre-register studies on platforms like ClinicalTrials.gov or OSF to commit to full data disclosure .
  • Include negative results in publications to provide a balanced evidence base .
  • Use funnel plots during meta-analyses to detect asymmetry indicative of unpublished data .

How should researchers prioritize this compound derivatives for further investigation?

Q. Methodological Guidance

  • Rank compounds using multi-parameter optimization (MPO) scores incorporating potency, solubility, and toxicity .
  • Validate top candidates in 3D organoid models to mimic human tissue complexity .
  • Conduct patent landscape reviews to avoid redundancy and identify white spaces .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.